Einecs 288-592-9

Description

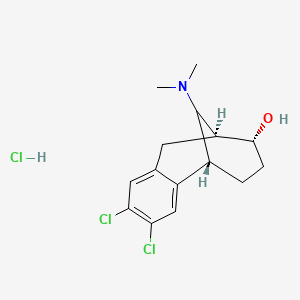

Structure

3D Structure of Parent

Properties

CAS No. |

85798-66-9 |

|---|---|

Molecular Formula |

C15H20Cl3NO |

Molecular Weight |

336.7 g/mol |

IUPAC Name |

(1R,9S,10R)-4,5-dichloro-13-(dimethylamino)tricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-ol;hydrochloride |

InChI |

InChI=1S/C15H19Cl2NO.ClH/c1-18(2)15-9-3-4-14(19)11(15)5-8-6-12(16)13(17)7-10(8)9;/h6-7,9,11,14-15,19H,3-5H2,1-2H3;1H/t9-,11-,14-,15?;/m1./s1 |

InChI Key |

GNXQBSCRDXYPLG-ATTPXADKSA-N |

Isomeric SMILES |

CN(C)C1[C@@H]2CC[C@H]([C@H]1CC3=CC(=C(C=C23)Cl)Cl)O.Cl |

Canonical SMILES |

CN(C)C1C2CCC(C1CC3=CC(=C(C=C23)Cl)Cl)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for the Chemical Compound and Its Analogues

Elucidation of Comprehensive Reaction Pathways and Stereoselective Synthesis Strategies

The synthesis of Tasimelteon, a melatonin (B1676174) receptor agonist, presents significant challenges due to the presence of two chiral centers in its structure, requiring precise stereochemical control to obtain the desired (1R,2R)-trans isomer, which is the active substance. newdrugapprovals.orgnewdrugapprovals.org Various synthetic strategies have been developed to address these challenges, focusing on the efficient construction of the key 2-(2,3-dihydrobenzofuran-4-yl)cyclopropane moiety.

Development and Optimization of Synthetic Routes

Several synthetic routes to Tasimelteon have been reported, often starting from 4-vinyl-2,3-dihydrobenzofuran (B50876). researchgate.net One common strategy involves the stereoselective cyclopropanation of this olefin. An early synthesis involved the reaction of ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine with propionyl chloride. googleapis.com The synthesis of the crucial methanamine intermediate itself involved the reaction of the corresponding cyclopropanecarboxaldehyde (B31225) with hydroxylamine (B1172632) hydrochloride. googleapis.com

A more recent and efficient synthesis of Tasimelteon was developed starting from 4-vinyl-2,3-dihydrobenzofuran, which can be prepared from 2,3-bis(2-hydroxyethyl)phenol. researchgate.netgoogleapis.com This route involves four main steps: epoxidation of the vinyl group, cyclopropanation, reduction, and finally, acylation to yield Tasimelteon. wipo.int This approach is considered more suitable for industrial production due to its simplicity and improved reaction efficiency. wipo.int

An alternative pathway to the key ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine intermediate proceeds through a carboxylate and a carboxamide intermediate. This route starts with the stereoselective cyclization of 4-vinyl-2,3-dihydrobenzofuran to form (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate, which is then converted to the corresponding carboxamide. Subsequent reduction of the carboxamide yields the desired methanamine. googleapis.com

A patented method describes the preparation of Tasimelteon starting from [(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methanol. This process involves halogenation or sulfonation of the alcohol, followed by reaction with propionamide (B166681) derivatives and subsequent removal of a protecting group. This route is highlighted for its short pathway, high yield, and use of common reagents, making it amenable to large-scale production. google.com

The following table summarizes some of the key reaction steps and reagents used in different synthetic approaches to Tasimelteon.

| Starting Material | Key Intermediate(s) | Key Reaction Step(s) | Reagents | Reference(s) |

| 4-Vinyl-2,3-dihydrobenzofuran | Epoxide, Cyclopropyl nitrile | Epoxidation, Cyclopropanation, Reduction, Acylation | m-CPBA, Diethyl cyanomethylphosphonate, Reducing agent, Propionyl chloride | wipo.int |

| [(1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl]methanol | Halogenated or sulfonated intermediate | Halogenation/Sulfonation, Nucleophilic substitution | Thionyl chloride/Methanesulfonyl chloride, Propionamide derivative | google.com |

| 4-Aryl-propenoic acid derivative | Cyclopropane (B1198618) carboxaldehyde | Cyclopropanation, Reduction | Trimethylsulfoxonium iodide, LAH | newdrugapprovals.org |

| 4-Vinyl-2,3-dihydrobenzofuran | Chiral diol, Chiral epoxide | Asymmetric dihydroxylation, Cyclopropanation | Sharpless AD-mix, Triethylphosphonoacetate | researchgate.net |

Control of Chirality and Enantiomeric Purity in Research Synthesis

The control of chirality is paramount in the synthesis of Tasimelteon to ensure the exclusive formation of the biologically active trans-1R,2R isomer. newdrugapprovals.org The key stereogenic centers are introduced during the formation of the cyclopropane ring.

One of the most effective methods for establishing the desired stereochemistry is through asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran. The Simmons-Smith cyclopropanation reaction has been utilized for this purpose, allowing for stereospecific conversion of the alkene to the cyclopropane. mdpi.com

Another powerful strategy involves the use of Sharpless asymmetric dihydroxylation. In this approach, the precursor olefin is converted to a chiral diol with high enantiomeric excess (>98.5% ee). researchgate.net This diol is then transformed into a chiral epoxide, which serves as a key intermediate for the construction of the cyclopropane ring. The conversion of the chiral epoxide to the cyclopropane has been achieved using reagents like triethylphosphonoacetate and sodium tert-butoxide in a high-yielding and safe process. researchgate.net

Furthermore, biocatalytic methods have emerged as a highly efficient and stereoselective approach. Engineered myoglobin (B1173299) catalysts have been developed for the asymmetric cyclopropanation of the olefin precursor to Tasimelteon, achieving high diastereomeric excess (de) and enantiomeric excess (ee). nih.gov

Catalytic Approaches and Their Influence on Synthesis Efficiency and Selectivity

Transition metal catalysis has been extensively explored. For instance, a chiral iron porphyrin, (+)-D4-(por)FeCl, has been shown to be a highly effective catalyst for the enantioselective cyclopropanation of arylalkenes using in situ generated α-diazoacetonitrile. This method is applicable to a wide range of substrates and provides high yields (up to 99%), diastereomeric ratios (up to 93:7), and enantiomeric excesses (up to 98% ee). researchgate.netrsc.org Rhodium-based catalysts have also been investigated for this transformation.

Biocatalysis offers a green and highly selective alternative to traditional metal-based catalysts. Engineered myoglobin (Mb) variants have been successfully employed for the gram-scale synthesis of the chiral cyclopropane core of Tasimelteon. These biocatalysts, used in whole-cell systems, have demonstrated excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee), outperforming many existing chemical methods. rochester.edunih.gov The use of engineered hemoproteins provides a predictable and complementary stereoselectivity, allowing access to both trans-(1R,2R) and trans-(1S,2S) isomers. nih.gov

The following table compares different catalytic systems used in the synthesis of Tasimelteon's cyclopropane core.

| Catalyst Type | Specific Catalyst Example | Key Transformation | Selectivity (de/ee) | Reference(s) |

| Transition Metal | Chiral Iron Porphyrin ((+)-D4-(por)FeCl) | Asymmetric Cyclopropanation | up to 93:7 dr, up to 98% ee | researchgate.netrsc.org |

| Transition Metal | Nishiyama's Ru(iPr-PyBox) catalyst | Asymmetric Cyclopropanation | 91% de, 85% ee | nih.gov |

| Biocatalyst | Engineered Myoglobin (Mb) variants | Asymmetric Cyclopropanation | 99.9% de, 96% ee | rochester.edunih.gov |

Design Principles for Structure-Activity Relationship (SAR) Investigations in Synthetic Modification

The design of Tasimelteon and its analogues is guided by structure-activity relationship (SAR) studies aimed at optimizing their interaction with melatonin receptors (MT1 and MT2) to achieve desired pharmacological effects.

Systematic Derivatization for Mechanistic Probing

Systematic derivatization of the core structure of melatonin agonists, including the benzofuran (B130515) and cyclopropane moieties found in Tasimelteon, is a key strategy for understanding the molecular interactions with the receptors. mdpi.comnih.gov

The 2,3-dihydrobenzofuran (B1216630) scaffold in Tasimelteon mimics the indane structure of another melatonin agonist, Ramelteon. mdpi.com This heterocyclic system is crucial for binding to the melatonin receptors. Modifications to this ring system, such as the introduction of different substituents, can significantly impact binding affinity and selectivity. For example, the synthesis of various benzofuran-2-carboxamide (B1298429) derivatives through C-H arylation and transamidation allows for the exploration of a wide range of structural diversity. mdpi.com

The cyclopropane ring acts as a linker between the dihydrobenzofuran core and the propionamide side chain. mdpi.com The stereochemistry of this ring is critical for activity, with the trans-(1R,2R) configuration being the most potent. newdrugapprovals.org The synthesis of various substituted trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives allows for probing the spatial requirements of the receptor's binding pocket. researchgate.net

The propionamide side chain is another key element for interaction with the melatonin receptors. Variations in the length and nature of the N-acyl group can modulate the ligand's affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. mdpi.com In the context of Tasimelteon and its analogues, QSAR studies help in the rational design of new melatonin receptor agonists with improved properties. banglajol.info

2D-QSAR models have been developed for melatonin receptor agonists to predict their binding affinity (pKd) for both MT1 and MT2 receptors. banglajol.inforesearchgate.net These models utilize various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and lipophilic properties. For instance, a QSAR model for MT1 agonists might include descriptors like the energy of the third occupied molecular orbital (E3p), while a model for MT2 agonists might use descriptors like the logarithm of the partition coefficient (ALogP), molar refractivity (AMR), and a Burden eigenvalue descriptor (SpMin6_Bhm). researchgate.net

The development of a robust QSAR model typically involves the following steps:

Dataset Selection: A set of compounds with known biological activity (e.g., MT1 and MT2 receptor binding affinities) is compiled. banglajol.info

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. banglajol.info

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. banglajol.info

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. banglajol.info

The insights gained from QSAR models can guide the synthesis of new analogues by predicting which structural modifications are likely to enhance the desired activity.

Molecular and Cellular Mechanisms of Action of the Chemical Compound in Biological Systems Research

Investigation of Specific Molecular Target Interactions

RTI-111 primarily exerts its effects by interacting with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. evitachem.comnih.gov

In Vitro Receptor and Transporter Binding Assays

In vitro binding assays have been crucial in characterizing the affinity of RTI-111 for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These studies typically use radioligands, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55, to measure the displacement by RTI-111 at these transporter sites in brain tissue preparations or cells expressing the specific transporters. nih.govcpn.or.krguidetopharmacology.org

Research has consistently shown that RTI-111 is a high-affinity ligand for the dopamine transporter. researchgate.netontosight.ai One study reported an IC₅₀ value of 0.79 nM for the inhibition of [³H]WIN 35,428 binding to the dopamine transporter, indicating a very high affinity. nih.gov Its affinity for the norepinephrine and serotonin transporters is comparatively lower. evitachem.comresearchgate.net Specifically, the IC₅₀ values for SERT and NET have been reported as 3.13 nM and 18 nM, respectively, establishing RTI-111 as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org This profile demonstrates a higher selectivity for the dopamine transporter over the other monoamine transporters.

Interactive Table: In Vitro Binding Affinities of RTI-111

| Transporter | Radioligand Used | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 0.79 | nih.gov |

| Serotonin Transporter (SERT) | Not Specified | 3.13 | wikipedia.org |

| Norepinephrine Transporter (NET) | Not Specified | 18 | wikipedia.org |

Ligand-Target Kinetic and Thermodynamic Characterization

The kinetic and thermodynamic properties of the interaction between RTI-111 and its molecular targets, particularly the dopamine transporter, are critical for understanding its duration of action. Studies investigating the binding kinetics of various DAT inhibitors have shown that the dissociation rate (kₒff) from the transporter can correlate with the duration of their in vivo effects. pnas.org Compounds with a slow dissociation rate tend to have a longer-lasting action. pnas.org While specific kinetic and thermodynamic data for RTI-111's interaction with monoamine transporters are not extensively detailed in the reviewed literature, the long-lasting effects observed in behavioral studies suggest it may have a slower dissociation rate compared to a rapidly acting compound like cocaine. researchgate.net

Thermodynamic characterization, often performed using techniques like isothermal titration calorimetry (ITC), provides insight into the driving forces of binding, such as enthalpy and entropy changes. nih.gov Such detailed thermodynamic studies for the RTI-111-transporter interaction are not prominently available in the public research domain. However, computational modeling and quantitative structure-activity relationship (QSAR) studies suggest that factors like the distribution property (π) of the compound are important for its binding affinity. nih.gov

Cellular Uptake, Distribution, and Efflux Mechanisms in Research Models

The primary mechanism of RTI-111 involves blocking the cellular uptake of monoamine neurotransmitters by binding to their respective transporters. evitachem.com This blockade leads to an accumulation of neurotransmitters in the extracellular space, thereby enhancing their signaling. evitachem.com The distribution of RTI-111 in the brain is guided by the density of these transporters. Autoradiography studies using radiolabeled analogs like [¹²⁵I]RTI-121 show high concentrations in dopamine-rich areas such as the striatum. psu.edupnas.org

The metabolism of RTI-111 involves processes such as N-demethylation and ester hydrolysis, leading to the formation of metabolites. uniklinik-freiburg.de The primary metabolite, the ester hydrolysis product, is found in higher concentrations in biological samples compared to the parent compound, suggesting it is a significant pathway for its clearance. uniklinik-freiburg.de

Biophysical and Spectroscopic Characterization of Compound-Protein Complexes

The interaction between RTI-111 and the dopamine transporter protein induces conformational changes in the transporter. While specific biophysical studies like X-ray crystallography of the RTI-111-DAT complex are not available, research on similar ligands provides insights. The binding of cocaine and its analogs to the dopamine transporter is known to occur at a central binding site located within the transmembrane domains. sgul.ac.ukfrontiersin.org It is hypothesized that RTI-111 binds to this same S1 site, stabilizing the transporter in an outward-facing conformation, which prevents the binding and translocation of dopamine. sgul.ac.uk

Spectroscopic methods, such as those utilizing fluorescent cocaine analogs, have been employed to study the biophysical properties of the cocaine binding site on transporters. benzon-foundation.dk Similar targeted spectroscopic analyses for RTI-111 are not widely reported. However, methods like ion mobility spectrometry (IMS) have been developed for the determination of dichloropane (B127944) in biological samples, which could be adapted for biophysical studies. researchgate.net

In Vitro and Non-Human In Vivo Pharmacological Mechanistic Studies

In vitro and non-human in vivo studies have further elucidated the pharmacological mechanisms of RTI-111.

In vitro studies using techniques like fast-cyclic voltammetry in brain slices have demonstrated that compounds acting on the dopamine transporter can reduce the rate of dopamine reuptake and, in some cases, induce reverse transport of dopamine. sgul.ac.uk

Non-human in vivo studies, particularly microdialysis experiments in rodents and non-human primates, have provided direct evidence of RTI-111's mechanism of action. researchgate.net These studies measure the levels of neurotransmitters in specific brain regions following drug administration. Administration of RTI-111 leads to a significant and sustained increase in extracellular dopamine levels in brain areas like the nucleus accumbens and striatum. researchgate.netnih.gov For instance, studies in rhesus monkeys have shown that RTI-111 produces stimulant-like effects and functions as a positive reinforcer, which is consistent with its ability to block dopamine uptake. nih.gov The onset of its effects on dopamine levels is slower, and the duration is longer compared to cocaine, with peak dopamine levels observed around 30 minutes after administration in some studies. nih.gov

Table of Compound Names

| Common Name/Identifier | IUPAC Name |

|---|---|

| Einecs 288-592-9 / RTI-111 / Dichloropane | methyl (1R,2S,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Cocaine | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| [³H]WIN 35,428 | (1R,2S,3S)-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester |

| [¹²⁵I]RTI-55 | 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester |

| [¹²⁵I]RTI-121 | 3β-(4-iodophenyl)-2β-(3-pyrrolidino-isoxazol-5-yl)-tropane |

| Norepinephrine | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |

| Serotonin | 3-(2-aminoethyl)-1H-indol-5-ol |

| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol |

Analytical Chemistry Methodologies for Research and Characterization of the Chemical Compound

Advanced Chromatographic and Spectrometric Techniques for Trace Analysis and Metabolite Identification

The analysis of the title compound, particularly at trace levels and for the identification of its metabolites in complex matrices, relies on the coupling of high-resolution separation techniques with highly sensitive and specific detectors.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 5,9-Methanobenzocycloocten-8-ol, 2,3-dichloro-11-(2,4-dichlorophenyl)-5,6,9,10-tetrahydro-11-phenyl-. Unlike nominal mass spectrometers, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide exact mass measurements with high mass accuracy, typically in the sub-ppm range. This capability allows for the determination of the elemental composition of the parent ion and its fragment ions, which is crucial for confirming the molecular formula.

For a compound with the formula C₂₉H₂₂Cl₄O, the theoretical exact mass can be calculated. HRMS analysis would aim to measure an experimental mass that closely matches this theoretical value, thereby providing strong evidence for the compound's identity. Gas chromatography coupled with a high-resolution mass spectrometer (GC-HRMS), particularly with a soft ionization technique, can be employed to minimize fragmentation and clearly observe the molecular ion cluster. The characteristic isotopic pattern of the four chlorine atoms ([M], [M+2], [M+4], [M+6], [M+8]) would serve as a definitive indicator of the number of chlorine atoms in the molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform would be used to induce fragmentation of the precursor ion. The resulting high-resolution product ion spectrum provides detailed structural information. The fragmentation pathways can be rationalized to correspond to the specific substructures of the molecule, such as the loss of a dichlorophenyl group, a phenyl group, or water from the hydroxyl moiety. This detailed fragmentation map is critical for differentiating it from potential isomers.

| Ion | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 526.0424 | 75.6 |

| [M+2]⁺ | 528.0395 | 100.0 |

| [M+4]⁺ | 530.0365 | 49.4 |

| [M+6]⁺ | 532.0336 | 10.9 |

| [M+8]⁺ | 534.0306 | 1.2 |

Due to its complex bridged-ring system and multiple stereocenters, the complete stereochemical and conformational analysis of 5,9-Methanobenzocycloocten-8-ol, 2,3-dichloro-11-(2,4-dichlorophenyl)-5,6,9,10-tetrahydro-11-phenyl- relies heavily on a suite of advanced NMR experiments. While ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, more sophisticated techniques are required to assemble the full three-dimensional structure.

Two-dimensional NMR experiments are essential for this purpose:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the tetracyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton and positioning quaternary carbons and substituents.

The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra can also provide valuable information about dihedral angles between adjacent protons, further aiding in conformational analysis.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons/Carbons | 6.8 - 7.5 | 110 - 150 |

| Aliphatic Protons (ring system) | 1.0 - 4.5 | 20 - 60 |

| Methine Carbon (bearing OH) | - | 65 - 85 |

| Methano Bridge Carbon | - | 30 - 50 |

Optimization of Sample Preparation and Extraction Protocols for Complex Matrices

The development of reliable analytical methods for the title compound in environmental or non-human biological samples requires robust and optimized sample preparation and extraction protocols. The choice of method will largely depend on the physicochemical properties of the compound (e.g., lipophilicity due to the aromatic rings and chlorine atoms) and the nature of the sample matrix.

For solid matrices such as soil, sediment, or non-human tissue, common extraction techniques include:

Soxhlet Extraction: A classical and exhaustive technique using an organic solvent (e.g., a hexane/acetone mixture) to extract the analyte over several hours.

Accelerated Solvent Extraction (ASE): A more modern approach that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to Soxhlet. thermofisher.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with a solvent like acetonitrile (B52724) or ethyl acetate (B1210297), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup. preprints.orgresearchgate.net A simplified QuEChERS approach using ethyl acetate and anhydrous magnesium sulfate (B86663) could be a rapid and effective option. researchgate.net

For aqueous samples like water, solid-phase extraction (SPE) would be the method of choice. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would be suitable for trapping the nonpolar analyte from the water sample, after which it can be eluted with a small volume of an organic solvent. chromatographyonline.com

Following the initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil, or by gel permeation chromatography (GPC). researchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Fast, reduced solvent use, automatable. thermofisher.com | Requires specialized equipment. |

| QuEChERS | Liquid-liquid partitioning followed by d-SPE cleanup. | Fast, simple, low solvent use, high throughput. preprints.orgresearchgate.net | May require method optimization for specific analyte/matrix combinations. |

Development of Quantitative Assays for Research Applications (e.g., Bioanalytical Method Validation in Non-Human Samples)

For research applications requiring the quantification of 5,9-Methanobenzocycloocten-8-ol, 2,3-dichloro-11-(2,4-dichlorophenyl)-5,6,9,10-tetrahydro-11-phenyl- in non-human biological samples (e.g., plasma, tissue homogenates), a fully validated bioanalytical method is essential. Such a method would typically be based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

The development and validation of the quantitative assay should follow established international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ich.org This is assessed by analyzing blank matrix samples from multiple sources.

Calibration Curve: A calibration curve should be generated by spiking known concentrations of a reference standard into a blank biological matrix. The curve should cover the expected concentration range and is typically fitted with a linear or weighted linear regression model. tdi-bi.com

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. europa.eu

Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be assessed to ensure that it does not lead to suppression or enhancement of the signal.

Recovery: The efficiency of the extraction procedure should be determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage) must be evaluated.

An isotopically labeled version of the analyte would be the ideal internal standard to correct for variations in sample processing and instrument response.

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy (mean %) | LLOQ | Within ±20% of nominal value |

| Low, Mid, High QC | Within ±15% of nominal value | |

| Precision (%CV) | LLOQ | ≤20% |

| Low, Mid, High QC | ≤15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Based on EMA and FDA guidelines. europa.eu

Environmental Fate, Transport, and Biotransformation Research of the Chemical Compound

Abiotic Degradation Pathways in Environmental Compartments (e.g., Photolysis, Hydrolysis Kinetics)

The primary abiotic degradation pathway for Fludioxonil in the environment is photodegradation, while it remains stable to hydrolysis. regulations.gov

Hydrolysis: Fludioxonil is not expected to undergo hydrolysis under typical environmental conditions (pH 5 to 9) due to the absence of functional groups susceptible to this process. nih.govfao.org Studies have shown no degradation at pH levels of 5, 7, and 9 over 32 days at 25°C. fao.org

Photolysis: Photodegradation is a significant route of dissipation for Fludioxonil in both aquatic and terrestrial environments. nih.govregulations.govacs.org In aqueous solutions, its degradation is influenced by both direct and indirect photolytic processes. acs.org The experimental photolytic half-lives vary based on environmental conditions. regulations.govfao.org

Table 1: Abiotic Degradation Half-Life of Fludioxonil

| Environmental Compartment | Degradation Pathway | Half-Life (t½) | Conditions |

|---|---|---|---|

| Aqueous Media | Photolysis | 1 and 8.7 days | Optimal (clear, shallow, sunny) regulations.gov |

| Aqueous Solution (pH 7) | Photolysis | 8.7 to 9.9 summer sunlight days | Xenon arc light, 25°C fao.org |

| Near-Surface Soil | Photolysis | 1.6 and 9.7 days | regulations.gov |

Ultraviolet-visible irradiation of Fludioxonil in water can lead to the formation of a major photoproduct, 2-(2,2-difluorobenzo[d] nih.govregulations.govdioxol-4-yl)-2-(nitrosomethylene)-4-oxobutanenitrile. nih.gov

Biotic Transformation and Biodegradation Studies in Aquatic and Terrestrial Systems

While photodegradation is a key dissipation route, biotic transformation also plays a role, particularly in soil. In aquatic systems, Fludioxonil is significantly more persistent. Laboratory studies show it is essentially stable to metabolism in aerobic aquatic environments, with half-lives ranging from 473 to 718 days. regulations.gov Conversely, in soil, it is considered moderately persistent to persistent, with laboratory soil metabolism half-lives of 143-365 days and field dissipation half-lives ranging from 87 to 228 days. regulations.gov

Microbial consortia enriched from agricultural soil and estuarine sediment have demonstrated the ability to completely degrade and defluorinate Fludioxonil. nih.govresearchgate.net The biodegradation process has been observed to follow first-order kinetics. nih.govresearchgate.net

Several bacterial genera have been identified as capable of advanced degradation of Fludioxonil. High-throughput sequencing of microbial communities in bioreactors treating Fludioxonil-contaminated wastewater revealed a shift towards taxa such as Clostridium, Oligotropha, Pseudomonas, and Terrimonas. proquest.comnih.gov Other studies have highlighted the prevalence of the Proteobacteria phylum, with common genera including Pseudomonas, Ochrobactrum, and Comamonas in degrading consortia. nih.govresearchgate.net The combined application of Fludioxonil with the insecticide Chlorantraniliprole has been shown to affect the soil microbiome, increasing the relative abundance of fungi like Mortierella and Gibberella, which may contribute to degradation. mdpi.com

The degradation pathway is initiated by the successive hydroxylation and carbonylation of the pyrrole (B145914) moiety, followed by the disruption of the oxidized cyanopyrrole ring. proquest.comnih.gov

Several metabolites and transformation products of Fludioxonil have been identified in various environmental and biological systems. nih.govproquest.comnih.gov In bioreactor studies, a total of 12 transformation products were tentatively identified. proquest.comnih.gov The detection of specific metabolites confirms key steps in the degradation pathway, such as decyanation, deamination, and defluorination. proquest.comnih.gov

For monitoring purposes in environmental matrices like soil and water, the residue definition is typically Fludioxonil itself. nih.gov In animal tissues, the residue definition is the sum of Fludioxonil and its metabolites that can be oxidized to 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid (coded as CGA192155). nih.gov

Table 2: Identified Metabolites and Transformation Products of Fludioxonil

| Compound Name | Compound Code | Notes |

|---|---|---|

| 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid | CGA192155 | Key metabolite for residue definition in animal matrices. nih.gov Verifies decyanation and deamination. proquest.comnih.gov |

| 2,3-dihydroxybenzoic acid | - | Tentatively identified product indicating defluorination. proquest.comnih.gov |

| 3-carbamoyl-2-cyano-3-(2,2-difluoro-benzo(1,3)dioxol-4-yl)-oxirane-2-carbocyclic acid | - | Known environmental transformation product. nih.gov |

Sorption and Desorption Dynamics in Soil and Sediment Matrices

Fludioxonil is expected to have low to no mobility in soil. nih.gov This is supported by its high adsorption capacity and low desorption level. researchgate.net Studies on various vineyard soils have shown that Fludioxonil is adsorbed more readily and intensively than other fungicides like Cyprodinil. researchgate.netnih.gov

The sorption behavior is influenced by soil properties, with the soil organic matter content being a significant factor. nih.gov Adsorption isotherms for Fludioxonil have been found to be linear. nih.gov Desorption is generally low, with studies showing that only 3-5% of the adsorbed Fludioxonil is released. researchgate.netnih.gov This limited desorption is attributed to its poor water solubility. nih.gov

Table 3: Sorption Coefficients for Fludioxonil

| Coefficient | Value | Soil/Sediment Type |

|---|---|---|

| Koc | 991 - 5785 mL/g | Various soils nih.gov |

Bioaccumulation Potential in Non-Human Biota and Trophic Transfer Research

The bioaccumulation potential of Fludioxonil appears to differ between aquatic and terrestrial organisms. While it has a high octanol-water partition coefficient (log Kow = 4.12), suggesting a potential for bioconcentration, studies on aquatic life indicate it is not significantly bioaccumulative. nih.govregulations.govfao.org This is based on whole fish tissue bioconcentration factors (BCFs). regulations.gov An estimated BCF of 240 suggests a high potential for bioconcentration in aquatic organisms. nih.gov However, regulatory assessments have concluded that Fludioxonil is not considered a persistent, bioaccumulative, and toxic (PBT) substance. nih.gov

In contrast, the estimated Log KOA (octanol-air partition coefficient) of 11.8 suggests a potential for accumulation in terrestrial organisms. regulations.gov However, this is considered unlikely to be significant due to Fludioxonil's low vapor pressure and short atmospheric half-life. regulations.gov

Development of Predictive Models for Environmental Persistence and Mobility

The development of predictive models for the environmental fate of chemicals like Fludioxonil relies on key physicochemical and degradation parameters. The persistence and mobility of organic substances in the environment are often assessed using soil half-life (t½) and the organic carbon-water (B12546825) distribution coefficient (Koc). nih.gov

These parameters are crucial inputs for various environmental fate models, such as EPI Suite™, which has been used to estimate properties like atmospheric oxidation half-life and the Log KOA for Fludioxonil. regulations.gov The mobility of a pesticide is influenced by its solubility and adsorption characteristics. mdpi.com Given Fludioxonil's high Koc values and low water solubility, models would predict limited movement in soil and a tendency to partition to soil and sediment rather than remain in the aqueous phase. nih.govresearchgate.net Its persistence is primarily dictated by its resistance to biotic degradation and its susceptibility to photolysis, with models incorporating these respective half-lives to predict its environmental residence time. regulations.gov

Regulatory Science and Research Policy Considerations for the Chemical Compound

Implications of Chemical Classification within International Research Frameworks

The classification of a novel chemical compound like 2-((1R,4S,5R,8S)-4,5-dichloro-8-(dimethylaminomethyl)-8-methylbicyclo[2.2.2]oct-2-en-2-yl)acetic acid under international frameworks is a critical first step that dictates the regulatory pathway for its research, development, and potential commercialization. The European Inventory of Existing Commercial Chemical Substances (EINECS) provides a registry of chemicals, and the inclusion of this compound (with EC number 288-592-9) signifies its existence within the European market's inventory.

International frameworks, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), provide a standardized approach to classifying chemicals based on their hazards. The classification of this compound would involve a comprehensive evaluation of its physical, health, and environmental hazards. This would include its potential for flammability, corrosivity, toxicity (acute and chronic), carcinogenicity, mutagenicity, and reproductive toxicity, as well as its hazards to the aquatic environment.

The classification directly influences the requirements for safe handling, labeling, and the necessary precautions for researchers and industrial workers. For instance, a classification as a substance of very high concern (SVHC) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation would trigger stringent regulatory obligations, including the need for authorization for its use.

Table 1: Illustrative GHS Classification for a Novel Dichloro-Tricyclic Compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long-lasting effects |

Note: This table is illustrative and does not represent a confirmed classification for Einecs 288-592-9. The actual classification would require extensive toxicological and ecotoxicological testing.

Methodologies for Assessing Environmental Release and Exposure in Research and Industrial Settings

Assessing the potential environmental release and subsequent exposure to 2-((1R,4S,5R,8S)-4,5-dichloro-8-(dimethylaminomethyl)-8-methylbicyclo[2.2.2]oct-2-en-2-yl)acetic acid is a cornerstone of its environmental risk assessment. Methodologies for this assessment are tiered, often starting with conservative screening-level models and progressing to more complex and data-intensive assessments if a potential risk is identified.

Environmental Release Assessment:

The initial step involves identifying all potential sources of release throughout the chemical's lifecycle, from laboratory synthesis and research activities to potential industrial manufacturing, use, and disposal. For a chlorinated tricyclic compound, key considerations would include its volatility, water solubility, and potential for partitioning into different environmental compartments (air, water, soil, sediment).

Release estimation methodologies can include:

Emission Scenario Documents (ESDs): These documents, often developed by regulatory bodies like the OECD, provide standardized methods for estimating releases from various industrial processes.

Mass Balance Calculations: This approach involves tracking the inputs and outputs of the chemical in a given process to estimate potential losses to the environment.

Fugacity Models: These models predict the partitioning of a chemical between different environmental compartments based on its physicochemical properties.

Exposure Assessment:

Once potential releases are estimated, exposure assessment aims to determine the concentration of the chemical that may reach environmental receptors, including aquatic life, terrestrial organisms, and humans (indirectly via the environment). Key methodologies include:

Environmental Fate and Transport Modeling: Models like the EPA's Exposure Assessment Tools by Tiers and Types (ExpoBox) can be used to predict the movement and transformation of the chemical in the environment. The persistence, bioaccumulation potential, and toxicity (PBT) of the compound are critical parameters in these models. The presence of chlorine atoms in the structure of 2-((1R,4S,5R,8S)-4,5-dichloro-8-(dimethylaminomethyl)-8-methylbicyclo[2.2.2]oct-2-en-2-yl)acetic acid may influence its persistence in the environment. acs.org

Monitoring Data: In later stages, actual environmental monitoring data from areas near research or production facilities can provide a more accurate picture of exposure levels.

Probabilistic Exposure Assessment: Techniques like Monte Carlo analysis can be used to account for variability and uncertainty in release and exposure parameters, providing a range of potential exposure scenarios.

Table 2: Key Parameters for Environmental Release and Exposure Assessment

| Parameter | Description | Relevance to the Compound |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences the potential for volatilization and atmospheric transport. |

| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water at a specific temperature. | Determines the potential for contamination of aquatic systems. |

| Octanol-Water Partition Coefficient (Kow) | A measure of the lipophilicity of a substance. | Indicates the potential for bioaccumulation in organisms. |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | A measure of the tendency of a substance to adsorb to organic matter in soil and sediment. | Affects the mobility of the compound in terrestrial and aquatic environments. |

| Biodegradation Half-Life | The time it takes for half of the amount of a substance to be broken down by microorganisms. | A key indicator of the persistence of the compound in the environment. |

Note: Specific data for this compound is not publicly available. This table presents the types of data that would be necessary for a thorough assessment.

Academic Research on Risk Management Strategies for Novel Chemical Entities

The development of effective risk management strategies for novel chemical entities like 2-((1R,4S,5R,8S)-4,5-dichloro-8-(dimethylaminomethyl)-8-methylbicyclo[2.2.2]oct-2-en-2-yl)acetic acid is an active area of academic research. The focus is on moving beyond traditional hazard-based approaches to more comprehensive risk-based frameworks that consider both the intrinsic hazards of a chemical and the potential for exposure.

Academic research in this area explores several key themes:

In Silico and In Vitro Toxicology: There is a significant push to develop and validate computational (in silico) and cell-based (in vitro) methods to predict the toxicity of new chemicals early in the development process. This can reduce the reliance on animal testing and provide rapid screening of large numbers of compounds.

Alternatives Assessment: Research focuses on developing systematic frameworks for comparing the risks and benefits of a new chemical with existing alternatives. This "alternatives assessment" aims to identify safer and more sustainable options.

Lifecycle Assessment (LCA): LCA methodologies are being refined to incorporate human and environmental health impacts of chemicals throughout their entire lifecycle, from raw material extraction to end-of-life disposal.

Control Banding: This is a qualitative risk assessment and management tool that groups workplace chemical risks into "bands" based on a combination of hazard and exposure information. It provides a simplified approach for small and medium-sized enterprises to manage chemical risks.

Green Chemistry Principles: Academic research actively promotes the adoption of the 12 Principles of Green Chemistry in the design of new chemical entities. acs.org For a compound like 2-((1R,4S,5R,8S)-4,5-dichloro-8-(dimethylaminomethyl)-8-methylbicyclo[2.2.2]oct-2-en-2-yl)acetic acid, this would involve considering synthetic pathways that use less hazardous substances, are more energy-efficient, and generate less waste.

Policy Frameworks for Responsible Conduct of Research Involving Functionally Active Compounds

Research involving functionally active compounds, a category that could potentially include 2-((1R,4S,5R,8S)-4,5-dichloro-8-(dimethylaminomethyl)-8-methylbicyclo[2.2.2]oct-2-en-2-yl)acetic acid, is governed by a robust set of policy frameworks designed to ensure ethical and safe practices. These frameworks are established by funding agencies, research institutions, and professional societies.

Key elements of these policy frameworks include:

Institutional Review Boards (IRBs) and Institutional Animal Care and Use Committees (IACUCs): These committees are responsible for reviewing and approving research protocols involving human subjects and animals, respectively, to ensure that the research is ethically sound and that risks are minimized.

Responsible Conduct of Research (RCR) Training: Many funding agencies, such as the National Institutes of Health (NIH) and the National Science Foundation (NSF), mandate that all students, trainees, and researchers involved in funded projects receive training in the responsible conduct of research. northwestern.edunih.gov This training covers topics such as data integrity, authorship, conflicts of interest, and the ethical treatment of research subjects. harvard.educase.edu

Chemical Safety and Hygiene Plans: Research institutions are required to develop and implement comprehensive chemical safety and hygiene plans that outline procedures for the safe handling, storage, and disposal of hazardous chemicals. These plans are tailored to the specific risks associated with the chemicals being used in a particular laboratory.

Dual-Use Research of Concern (DURC): This refers to life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat with broad potential consequences to public health and safety, agricultural crops and other plants, animals, the environment, materiel, or national security. Policies are in place to identify and manage DURC to mitigate these risks.

Codes of Conduct: Professional societies, such as the American Chemical Society, have established ethical guidelines and codes of conduct that their members are expected to uphold in their professional activities. acs.org

Table 3: Core Areas of Responsible Conduct of Research (RCR) Training

| RCR Core Area | Description |

| Data Acquisition, Management, Sharing, and Ownership | Ethical and responsible practices for collecting, recording, storing, and sharing research data. |

| Conflict of Interest and Commitment | Identifying and managing personal, professional, and financial conflicts of interest that could bias research. |

| Human Subjects Research | Ethical principles and regulations for protecting the rights and welfare of human participants in research. |

| Animal Welfare | The humane care and use of animals in research, including the principles of the "Three Rs" (Replacement, Reduction, and Refinement). |

| Research Misconduct | Defining and addressing fabrication, falsification, and plagiarism in proposing, performing, or reviewing research, or in reporting research results. |

| Publication Practices and Responsible Authorship | Ethical standards for authorship, peer review, and the dissemination of research findings. |

| Mentor/Trainee Responsibilities | The ethical obligations and responsibilities of mentors and trainees in a research setting. |

| Peer Review | The responsibilities of researchers as reviewers of others' work, including maintaining confidentiality and providing constructive feedback. |

| Collaborative Science | Ethical considerations in collaborative research, including issues of data sharing, intellectual property, and authorship. |

Source: Adapted from NIH and NSF RCR training requirements. northwestern.edunih.govcase.edu

Emerging Research Directions and Future Outlook for the Chemical Compound

Integration of Computational Chemistry and Artificial Intelligence for Predictive Modeling and Design

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize the design and optimization of antioxidant molecules. For a compound like Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters, these technologies offer the potential to predict its antioxidant efficacy with greater speed and accuracy than traditional experimental methods.

Predictive Modeling of Antioxidant Activity:

Machine learning (ML) algorithms, a subset of AI, can be trained on large datasets of compounds with known antioxidant activities to develop predictive models. nih.gov These models can correlate the molecular structure of an antioxidant with its performance, enabling the in silico screening of novel candidate molecules. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the radical scavenging ability of phenolic compounds based on their structural features. researchgate.net

Recent studies have demonstrated the successful application of various ML algorithms, such as Support Vector Machine (SVM) and Random Forest (RF), in accurately predicting the antioxidant activity of compounds. nih.gov These models can effectively differentiate between active and inactive compounds, even those with high structural similarity. nih.gov The application of such models to derivatives of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters could accelerate the discovery of new antioxidants with enhanced properties.

Beyond prediction, AI is being utilized for the de novo design of molecules with desired properties. Generative AI models can propose novel chemical structures that are optimized for antioxidant activity, stability, and low toxicity. This approach has the potential to move beyond incremental improvements to existing antioxidants and lead to the discovery of entirely new classes of stabilizing agents. A novel deep learning architecture has been developed to predict the synergistic, additive, and antagonistic interactions of antioxidant mixtures, which could be instrumental in designing more effective antioxidant packages. clemson.edu

Table 1: Potential Applications of Computational Chemistry and AI in Antioxidant Research

| Research Area | Application | Potential Benefit |

| Predictive Modeling | QSAR, Machine Learning (RF, SVM) | Rapid screening of new antioxidant candidates, reducing experimental costs and time. nih.govresearchgate.net |

| Molecular Design | Generative AI Models | Discovery of novel antioxidant structures with enhanced efficacy and safety profiles. |

| Mechanism Elucidation | Molecular Docking, DFT | Detailed understanding of antioxidant-radical interactions at the molecular level. samipubco.com |

| Synergy Prediction | Deep Learning Models | Rational design of antioxidant blends with synergistic effects for improved performance. clemson.edu |

Exploration of Novel Synthetic Methodologies and Sustainable Production Research

The industrial synthesis of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters, and similar antioxidants traditionally relies on multi-step chemical processes. Emerging research is focused on developing more efficient, sustainable, and environmentally friendly synthetic routes.

Chemo-Enzymatic Synthesis:

One promising approach is the use of chemo-enzymatic methods, which combine chemical and biological catalysis to achieve high selectivity and yield under milder reaction conditions. For example, research has shown the successful synthesis of renewable lipophilic antioxidants from naturally occurring ferulic acid and vegetable oils using enzymes like Candida antarctica lipase (B570770) B (CAL-B). mdpi.comresearchgate.net This methodology could be adapted to produce bio-based alternatives to traditional sterically hindered phenols.

Sustainable Feedstocks:

There is a growing interest in utilizing renewable feedstocks derived from biomass, such as lignocellulose and vegetable oils, for the synthesis of antioxidants. mdpi.com This approach aligns with the principles of green chemistry by reducing the reliance on fossil fuels and minimizing the environmental impact of chemical production. Research into the conversion of bio-based phenolic compounds into effective antioxidants is an active area of investigation. mdpi.com

Advancement of In Vitro and In Silico Models for Mechanistic Elucidation

A deep understanding of the mechanisms by which antioxidants function is crucial for the design of more effective molecules. Advanced in vitro and in silico models are providing unprecedented insights into these mechanisms.

In Vitro Assays:

A variety of in vitro assays are used to evaluate antioxidant activity. These can be broadly categorized based on their reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

HAT-based assays: These include the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of an antioxidant to quench peroxyl radicals. pharmascholars.com

SET-based assays: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are common examples. researchgate.netnih.gov The DPPH assay, in particular, is widely used due to its simplicity and reliability. mdpi.com

These assays provide valuable data on the radical scavenging capabilities of antioxidants like Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters.

In Silico Modeling:

Computational methods, such as molecular docking and Density Functional Theory (DFT), are powerful tools for studying the interactions between antioxidants and free radicals at the atomic level. samipubco.com These in silico models can elucidate reaction pathways, predict reaction kinetics, and identify the key structural features that govern antioxidant activity. researchgate.net For instance, computational studies can reveal the preferred mechanism of action (e.g., HAT vs. SET) for a given antioxidant. samipubco.com Such insights are invaluable for the rational design of new and improved antioxidant molecules.

Interdisciplinary Research Gaps and Collaborative Opportunities in Chemical and Biological Sciences

The development and application of antioxidants is an inherently interdisciplinary field. Bridging the gaps between chemical and biological sciences presents significant opportunities for innovation.

Connecting Chemical Structure to Biological Efficacy:

While the primary application of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters is in material stabilization, the broader class of phenolic antioxidants has significant implications for biological systems. There is a need for more research that connects the fundamental chemical properties of these compounds to their effects in biological environments. For example, understanding how the structure of a sterically hindered phenol (B47542) influences its bioavailability and interaction with cellular components is a key research gap.

Sustainable Sourcing and Biocompatibility:

Collaboration between chemists and biologists is essential for the development of sustainable and biocompatible antioxidants. Research into the extraction and modification of natural phenolic compounds from plant sources is a promising area. mdpi.com Furthermore, understanding the metabolic fate and potential toxicity of both synthetic and natural antioxidants requires a combination of chemical analysis and biological testing.

Q & A

Q. What advanced techniques optimize the detection limits of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.